molecular formula C14H17N3O B2958513 N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide CAS No. 1306640-49-2

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide

Cat. No.: B2958513
CAS No.: 1306640-49-2
M. Wt: 243.31
InChI Key: MEJHLUPBXVNASU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring substituted with a carboxamide group at the 2-position and a cyanocyclohexyl group at the nitrogen atom. The presence of both the cyano and carboxamide functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine-2-carboxylic acid with 1-cyanocyclohexylamine under appropriate conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of biocatalysts such as nitrilases can be explored for the selective hydrolysis of nitriles to carboxamides, providing an environmentally friendly alternative to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide has found applications in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitrilases.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)benzamide: Similar structure but with a benzene ring instead of a pyridine ring.

    N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives: Similar cyano and carboxamide functional groups but with different ring structures.

Uniqueness

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide is unique due to the presence of the pyridine ring, which can participate in additional interactions and reactions compared to benzene or other ring systems. This uniqueness can lead to different biological activities and applications .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11-6-5-7-12(16-11)13(18)17-14(10-15)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJHLUPBXVNASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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